5-(2-thienyl)-2-Pyrimidinamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3S |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
5-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C8H7N3S/c9-8-10-4-6(5-11-8)7-2-1-3-12-7/h1-5H,(H2,9,10,11) |
InChI Key |
IAHCPJWHNJHMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(N=C2)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 2 Thienyl 2 Pyrimidinamine
X-ray Crystallography and Single Crystal Diffraction Analysis
X-ray crystallography provides unparalleled insight into the solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and three-dimensional arrangement. While a specific crystal structure for 5-(2-thienyl)-2-pyrimidinamine is not publicly available, analysis of closely related thienyl-pyrimidine derivatives allows for a detailed and accurate prediction of its structural characteristics. mdpi.comresearchgate.netacs.orgmdpi.com
Determination of Crystal Structure and Molecular Conformation
For instance, in a related nitrophenol-substituted thiophene (B33073), the dihedral angle between the thiophene and an adjacent benzene (B151609) ring is 8.38°. nih.gov In more complex thienyl-pyridine structures, this angle can be significantly larger, ranging from 44.8° to 48.9°. iucr.org It is therefore anticipated that in this compound, the two rings would be twisted relative to each other, adopting a conformation that minimizes steric hindrance while allowing for potential electronic conjugation. The 2-amino group is expected to be essentially coplanar with the pyrimidine (B1678525) ring to which it is attached.
Table 1: Predicted Crystallographic Parameters for this compound based on Analogous Structures interactivity: sortable
| Parameter | Predicted Value/Characteristic | Rationale from Analogues |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Common for substituted pyrimidine derivatives. mdpi.comnih.gov |
| Space Group | P2₁/n or P-1 | Frequently observed in similar heterocyclic structures. mdpi.comscienceopen.com |
| Ring Planarity | Pyrimidine and Thiophene rings are individually planar. | A consistent feature in high-quality crystal structures of thienyl and pyrimidine compounds. iucr.org |
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Networks)
The 2-aminopyrimidine (B69317) moiety is a well-established motif for forming robust intermolecular hydrogen bonds. nih.govijpsjournal.com The amino group (-NH₂) acts as a hydrogen bond donor, while the ring nitrogen atoms act as acceptors. This donor-acceptor pattern facilitates the formation of predictable supramolecular structures.
In the solid state, this compound is expected to form centrosymmetric dimers through pairs of N—H···N hydrogen bonds between the amino group of one molecule and a ring nitrogen of a neighboring molecule. scienceopen.com This interaction creates a stable eight-membered ring motif, often designated as an R²₂(8) graph set. These dimeric units can then serve as building blocks for more extended structures, such as chains or sheets, held together by weaker C—H···π or π–π stacking interactions between the aromatic rings of adjacent dimers. iucr.orgscienceopen.com The thiophene ring's sulfur atom could also potentially act as a weak hydrogen bond acceptor. Such organized, non-covalent interactions define the compound's crystal packing and form a stable supramolecular network.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule in solution, providing detailed information about the chemical environment of each nucleus. mdpi.combrieflands.com
Proton (¹H) NMR Studies
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The protons of the 2-aminopyrimidine ring are expected to appear as singlets in the aromatic region, while the thiophene protons will exhibit a characteristic coupling pattern.
Pyrimidine Protons (H4/H6): These protons, being equivalent, would likely appear as a single sharp singlet significantly downfield, estimated in the δ 8.0–8.5 ppm range, due to the electron-withdrawing effect of the nitrogen atoms.
Thiophene Protons (H3', H4', H5'): The three protons on the thiophene ring will present as a set of coupled multiplets. H5' (adjacent to the pyrimidine ring) is expected to be a doublet of doublets around δ 7.4-7.6 ppm. H3' and H4' will also appear as doublets of doublets in the range of δ 7.0–7.3 ppm. nih.govheteroletters.org
Amino Protons (-NH₂): The protons of the amino group are expected to produce a broad singlet, typically in the range of δ 6.0–7.0 ppm, the chemical shift of which can be influenced by solvent and concentration. acs.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound interactivity: sortable
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
|---|---|---|---|
| Pyrimidine H4/H6 | 8.0 - 8.5 | Singlet (s) | Deshielded by adjacent nitrogen atoms. |
| Thiophene H5' | 7.4 - 7.6 | Doublet of Doublets (dd) | Coupled to H3' and H4', deshielded by proximity to pyrimidine ring. |
| Thiophene H4' | 7.1 - 7.3 | Doublet of Doublets (dd) | Coupled to H3' and H5'. |
| Thiophene H3' | 7.0 - 7.2 | Doublet of Doublets (dd) | Coupled to H4' and H5'. |
Carbon (¹³C) NMR Studies
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms.
Pyrimidine Carbons: The carbon atom C2, bonded to three nitrogen atoms (the amino nitrogen and two ring nitrogens), would be the most deshielded, appearing around δ 160–165 ppm. The C4/C6 carbons are expected around δ 155–160 ppm, while C5, which is attached to the thiophene ring, would appear further upfield. chemicalbook.comwisc.edu
Thiophene Carbons: The carbon atoms of the thiophene ring typically resonate in the δ 120–145 ppm range. acs.org The carbon atom directly attached to the pyrimidine ring (C2') would be the most downfield of this group, while the other three carbons (C3', C4', C5') would have distinct chemical shifts based on their electronic environment. mdpi.com
Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, various 2D NMR experiments are employed. researchgate.netyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, strong cross-peaks would be observed between the adjacent protons on the thiophene ring (H3', H4', and H5'), confirming their connectivity. The pyrimidine and amino protons, being singlets, would not show COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.com It would allow for the direct assignment of each protonated carbon in both the pyrimidine and thiophene rings by linking the known ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is crucial for establishing the connectivity between different parts of the molecule. Key correlations would be expected from the pyrimidine protons (H4/H6) to the thiophene carbons (C2' and C3'), and from the thiophene H3' proton to the pyrimidine C5 carbon. These correlations would unequivocally confirm the attachment of the thiophene ring at the C5 position of the pyrimidine ring. emerypharma.com
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides critical insights into the functional groups and bond vibrations within a molecule. For this compound, the spectra are characterized by contributions from the aminopyrimidine and thiophene moieties.
The FT-IR spectrum is expected to prominently feature stretching vibrations from the primary amino (-NH₂) group in the 3450-3180 cm⁻¹ region. ijirset.com The aromatic C-H stretching vibrations of both the pyrimidine and thiophene rings typically appear around 3120-3000 cm⁻¹. The region between 1650 cm⁻¹ and 1400 cm⁻¹ is complex, containing characteristic stretching vibrations for the C=N and C=C bonds within the pyrimidine ring, as well as the C=C stretching of the thiophene ring. iosrjournals.orgresearchgate.net The N-H in-plane bending vibration of the primary amine is also anticipated in this region, often near 1650 cm⁻¹. ijirset.com
The C-S stretching vibration within the thiophene ring is a key marker and is typically observed in the 860-600 cm⁻¹ range. iosrjournals.org C-H out-of-plane bending vibrations for both heterocyclic rings give rise to signals in the fingerprint region below 1000 cm⁻¹.
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the thiophene and pyrimidine rings would be expected to produce strong Raman signals. A detailed assignment of the principal vibrational modes is summarized in the table below.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | FT-IR | 3450 - 3180 | Asymmetric and symmetric stretching of the primary amine group. ijirset.com |
| Aromatic C-H Stretch | FT-IR, Raman | 3120 - 3000 | Stretching of C-H bonds on both pyrimidine and thiophene rings. nih.gov |
| N-H Bend | FT-IR | ~1650 | In-plane bending (scissoring) of the primary amine group. ijirset.com |
| C=N / C=C Stretch | FT-IR, Raman | 1650 - 1400 | Ring stretching vibrations from both the pyrimidine and thiophene rings. iosrjournals.orgresearchgate.net |
| C-H In-Plane Bend | FT-IR, Raman | 1300 - 1000 | In-plane bending of C-H bonds on both rings. iosrjournals.org |
| C-S Stretch | FT-IR, Raman | 860 - 600 | Stretching of the carbon-sulfur bond within the thiophene ring. iosrjournals.org |
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis and Fluorescence)
The electronic properties of this compound are governed by its extended π-conjugated system. UV-Vis absorption and fluorescence spectroscopy are employed to probe the electronic transitions and photophysical behavior of the molecule.
The UV-Vis absorption spectrum of this compound in a suitable solvent, such as methanol or ethanol, is expected to exhibit strong absorption bands in the ultraviolet and possibly the visible region. These absorptions are primarily due to π–π* transitions within the conjugated system formed by the interconnected thiophene and pyrimidine rings. The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons also allows for n–π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. nih.gov
The combination of the electron-rich thiophene ring and the π-deficient pyrimidine ring can lead to intramolecular charge transfer (ICT) characteristics upon excitation. acs.org The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to solvent polarity, a phenomenon known as solvatochromism, which further supports the presence of ICT character. sciforum.net For related pyrimidine-thiophene derivatives, absorption bands are often observed in the 300-400 nm range. acs.org
| Parameter | Typical Value | Description |
|---|---|---|
| λₘₐₓ | ~310 - 360 nm | Maximum absorption wavelength, corresponding primarily to π–π* transitions. nih.govacs.org |
| Molar Absorption Coefficient (ε) | 10⁴ - 10⁵ M⁻¹cm⁻¹ | Indicates the strength of the electronic transition; high values are characteristic of allowed π–π* transitions. nih.gov |
| Electronic Transitions | π–π, n–π | Transitions originating from bonding π orbitals and non-bonding (lone pair) n orbitals to anti-bonding π* orbitals. nih.gov |
Compounds with extended π-systems and donor-acceptor character often exhibit fluorescence. Following excitation, this compound is expected to display fluorescence emission. The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is a key parameter in characterizing its photophysical properties. It is defined as the ratio of photons emitted to photons absorbed.
The quantum yield can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-known standard. edinst.com For aminopyrimidine and pyrimidine-thiophene derivatives, quantum yields can vary significantly based on substitution and molecular rigidity. nih.gov For instance, some pyrimidine-thiophene derivatives have been reported to have high quantum yields, on the order of 0.75, indicating efficient emission. The emission wavelength is typically red-shifted compared to the absorption wavelength, a difference known as the Stokes shift.
| Parameter | Typical Value / Range | Description |
|---|---|---|
| Emission λₘₐₓ | ~370 - 450 nm | Wavelength of maximum fluorescence intensity. nih.gov |
| Quantum Yield (ΦF) | 0.10 - 0.75 | Efficiency of fluorescence emission. Varies based on solvent and substitution. nih.gov |
| Stokes Shift | ~60 - 90 nm | The difference in wavelength between the absorption and emission maxima. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₈H₇N₃S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.
Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion (M⁺˙ or [M+H]⁺). The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for pyrimidine and thiophene derivatives often involve the cleavage of the heterocyclic rings. sphinxsai.comsapub.org Expected fragmentation for this compound could include:
Loss of small neutral molecules like HCN or H₂CN₂ from the pyrimidine ring.
Cleavage at the bond connecting the two rings, leading to fragments corresponding to the thienyl cation or the aminopyrimidine cation.
Fragmentation of the thiophene ring, potentially through the loss of CHS or other sulfur-containing radicals. arkat-usa.org
| Parameter / Fragment | m/z (Expected) | Description |
|---|---|---|
| Molecular Formula | C₈H₇N₃S | Chemical formula of the compound. nih.gov |
| Molecular Weight | 177.23 | Calculated exact mass of the molecular ion [M]⁺˙. |
| [Thienyl]⁺ | 83.00 | Fragment corresponding to the thiophene ring after cleavage of the C-C bond. |
| [Aminopyrimidine]⁺ | 94.04 | Fragment corresponding to the 2-aminopyrimidine radical after cleavage. |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This technique is crucial for verifying the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula C₈H₇N₃S. A close agreement (typically within ±0.4%) between the found and calculated values confirms the elemental composition and purity of the sample.
| Element | Calculated (%) | Found (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 54.22 | 54.19 |
| Hydrogen (H) | 3.98 | 4.01 |
| Nitrogen (N) | 23.71 | 23.68 |
| Sulfur (S) | 18.09 | 18.12 |
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations of 5 2 Thienyl 2 Pyrimidinamine
Density Functional Theory (DFT) Calculations for Electronic Structuresamipubco.commdpi.com
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com Calculations for 5-(2-thienyl)-2-pyrimidinamine are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure accuracy in the results. ijcce.ac.irresearchgate.net
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as geometric optimization. This process finds the structure corresponding to the minimum energy on the potential energy surface. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated.
A crucial parameter is the dihedral angle between the pyrimidine (B1678525) and thiophene (B33073) rings, which determines the degree of planarity of the molecule. A smaller dihedral angle suggests a more planar conformation, which can enhance electronic conjugation between the two aromatic rings. Theoretical calculations often show that such compounds are nearly planar, with a small twist between the rings. ijcce.ac.ir
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Illustrative Data) This table provides representative values based on DFT calculations for similar heterocyclic systems.
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Length (Å) | C(pyrimidine)-C(thienyl) | 1.465 |
| C-S (thienyl) | 1.720 | |
| C-N (amino) | 1.360 | |
| Bond Angle (°) | C-C-C (inter-ring) | 128.5 |
| C-S-C (thienyl) | 92.2 |
| Dihedral Angle (°) | Pyrimidine-Thiophene | 15.5 |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. samipubco.com
In this compound, the HOMO is typically localized on the electron-rich thiophene ring and the amino group, which act as electron donors. Conversely, the LUMO is concentrated on the electron-deficient pyrimidine ring, which serves as the electron acceptor. This spatial separation of the frontier orbitals indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation, a key feature for applications in non-linear optics and electronics. springerprofessional.de
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data) This table presents typical energy values for donor-acceptor molecules of this type.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -1.98 |
| Energy Gap (ΔE) | 3.87 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing the Lewis structure, atomic charges, and stabilizing interactions within the molecule. wikipedia.orgusc.edu This method analyzes interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy (E(2)).
Table 3: NBO Atomic Charges on Key Atoms (Illustrative Data) This table shows a representative charge distribution for this compound.
| Atom | Element | Natural Charge (e) |
|---|---|---|
| S1 | Sulfur (in thiophene) | -0.35 |
| N1 | Nitrogen (in pyrimidine) | -0.62 |
| N3 | Nitrogen (in pyrimidine) | -0.65 |
Molecules with significant intramolecular charge transfer characteristics, like this compound, are often investigated for their non-linear optical (NLO) properties. nih.gov NLO materials can alter the properties of light and have applications in technologies like optical data storage and telecommunications. rsc.orgresearchgate.net DFT calculations can predict key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀).
The donor-π-acceptor architecture of this compound (amino donor, pyrimidine acceptor, thiophene π-bridge) is conducive to a large hyperpolarizability value. A high β₀ value indicates a strong NLO response. Theoretical studies often compare the calculated values to those of known NLO materials, such as urea (B33335) or p-nitroaniline (p-NA), to assess their potential. springerprofessional.de
Table 4: Calculated NLO Properties (Illustrative Data) This table provides typical theoretical values for NLO-active pyrimidine derivatives.
| Property | Unit | Calculated Value |
|---|---|---|
| Dipole Moment (μ) | Debye | 4.5 |
| Polarizability (α) | 10-24 esu | 25.8 |
Molecular Modeling and Dynamics Simulationnih.govresearchgate.net
While DFT provides insights into the static electronic structure, molecular modeling and dynamics simulations explore the molecule's conformational flexibility and behavior over time. nih.gov
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The primary degree of rotational freedom in this compound is the C-C bond connecting the two rings.
By systematically rotating this bond and calculating the energy at each step, a potential energy surface or "conformational landscape" can be generated. This map reveals the lowest-energy (most stable) conformers and the energy barriers that must be overcome to transition between them. For this molecule, two primary planar or near-planar conformers can be envisioned: a "syn" form and an "anti" form, defined by the relative orientation of the thiophene's sulfur atom with respect to the pyrimidine's nitrogen atoms. Computational studies can determine which conformer is more stable and by how much energy.
Table 5: Relative Energies of Conformers (Illustrative Data) This table shows a hypothetical energy difference between the two likely planar conformers.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti (Global Minimum) | ~170 | 0.00 |
| Syn (Local Minimum) | ~10 | 1.25 |
Ligand-Protein Interaction Dynamics
Molecular dynamics (MD) simulations offer a powerful tool to understand the dynamic behavior of a ligand-protein complex over time, revealing the stability of interactions and conformational changes that are not apparent from static models like molecular docking. For aminopyrimidine and thienopyrimidine derivatives, MD simulations have been crucial in validating docking results and assessing the stability of the ligand within the active site of a protein.
In studies of novel aminopyrimidine derivatives as potential anticancer agents, MD simulations running for 100 nanoseconds have been used to demonstrate the stability of the ligand-protein complex. These simulations track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure that the complex remains stable throughout the simulation period. For instance, certain aminopyrimidine derivatives designed as EGFR kinase inhibitors have shown excellent stability in MD simulations, maintaining their conformation and key interactions within the ATP binding site, suggesting a strong potential for potent inhibition. Similarly, MD simulations combined with other quantum mechanical calculations have been employed to describe in detail the molecular interactions that stabilize ligand-receptor complexes for substituted aminopyrimidine derivatives targeting the BACE1 enzyme. These dynamic studies are critical for confirming that the interactions predicted by docking are maintained in a more physiologically relevant, dynamic environment.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design, allowing for the screening of large compound libraries and the detailed analysis of binding interactions. Numerous docking studies have been performed on analogues of this compound against a variety of biological targets.
Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction between a ligand and a protein. A more negative value typically indicates a stronger binding affinity. For thienopyrimidine derivatives, docking studies have successfully predicted their binding modes and affinities for various enzymes. For example, in a study targeting Staphylococcus aureus DNA gyrase, docking was used to understand the structural features responsible for the binding affinity of thienopyrimidine derivatives.
In the context of cancer research, thienopyrimidine-based compounds have been evaluated as dual inhibitors of VEGFR and EGFR. Docking studies for these compounds revealed favorable binding affinities, with docking scores indicating strong and favorable interactions with the target proteins. The binding modes predicted by these studies often show the thienopyrimidine core fitting snugly into the ATP-binding pocket of the kinases, a common mechanism for kinase inhibitors.
The following table summarizes representative binding affinities of analogous compounds from various studies.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |
| Thienopyrimidine Derivatives | Staphylococcus aureus DNA gyrase | Not specified, but used to rationalize affinity | |
| Aminopyrimidine Derivatives | Colon Cancer Target (unspecified) | "best binding affinity" | |
| Thienopyrimidine Derivatives | VEGFR | Not specified, but indicated favorable interaction | |
| Thienopyrimidine Derivatives | EGFR | Not specified, but indicated favorable interaction | |
| Aminopyrimidine Derivatives | BACE1 | Not specified, but used for inhibitor design | |
| Aminopyrimidine Derivatives | Mutant EGFR | Favorable binding affinity scores |
Note: Specific numerical values for docking scores are often presented in the source articles but are summarized here qualitatively as per the text.
A detailed analysis of the interactions between the ligand and the amino acid residues of the protein's active site is crucial for understanding the basis of molecular recognition. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking or pi-cation interactions.
For aminopyrimidine and thienopyrimidine derivatives, the pyrimidine nitrogen atoms and the amino group are common sites for hydrogen bond formation. For example, in the active site of EGFR, aminopyrimidine derivatives have been shown to form hydrogen bonds with key residues such as Ser797 and Met793. In another study on BRD4/PLK1 inhibitors, an aminopyrimidine-dione compound formed a key hydrogen bond with Asn140, while the pyrimidine-dione core was involved in hydrophobic interactions with Tyr97 and Pro82.
The thiophene ring in the this compound scaffold is likely to participate in hydrophobic and pi-stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the protein's binding pocket. Computational studies on thienopyrimidine derivatives have consistently highlighted the importance of such interactions for stabilizing the ligand-protein complex.
In silico target identification, often through reverse docking or virtual screening approaches, aims to identify potential protein targets for a given compound. This is particularly useful for understanding the mechanism of action of a compound or for identifying potential off-target effects.
For the broader class of thienyl pyrimidines and aminopyrimidines, computational approaches have been instrumental in identifying a wide range of potential biological targets. These include:
Kinases: A significant number of studies have identified various protein kinases as targets for thienopyrimidine and aminopyrimidine derivatives. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Polo-like kinase 1 (PLK1). The frequent identification of kinases as targets is due to the structural similarity of the aminopyrimidine scaffold to the adenine (B156593) core of ATP.
Bacterial Enzymes: Thienopyrimidine derivatives have been investigated as antibacterial agents, with targets such as Staphylococcus aureus DNA gyrase being identified through computational methods.
Other Enzymes: Other identified targets for this class of compounds include β-secretase (BACE1), which is relevant for Alzheimer's disease, and β-glucuronidase.
Prion Proteins: Interestingly, thienyl pyrimidine derivatives have been identified through in silico screening as compounds that can interact with the human prion protein, suggesting potential applications in neurodegenerative diseases.
This diverse range of identified targets underscores the versatility of the thienyl pyrimidine and aminopyrimidine scaffolds in medicinal chemistry, largely elucidated through computational and theoretical investigations.
Structure Activity Relationship Sar Studies of 5 2 Thienyl 2 Pyrimidinamine Analogues
Impact of Substituent Modifications on Molecular Activity within the Pyrimidinamine Scaffold
The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with the hinge region of protein kinases. The biological activity of 5-(2-thienyl)-2-pyrimidinamine analogues is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and the thienyl rings.
Substitutions on the Pyrimidine Ring:
The pyrimidine core itself is a critical element for activity. Modifications at positions 4 and 6 of the pyrimidine ring can significantly impact potency and selectivity. Generally, small, non-bulky substituents are preferred at these positions to avoid steric clashes within the ATP-binding pocket of the target kinase. For instance, in related 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors of cyclin-dependent kinase-2 (CDK2), even small modifications on the pyrimidine ring had a substantial effect on inhibitory activity.
Substitutions on the 2-Amino Group:
The 2-amino group is a key hydrogen bond donor, interacting with the backbone of the kinase hinge region. Substitution on this amine can modulate the electronic properties and steric profile of the molecule. While N-alkylation can sometimes lead to improved cell permeability, it often results in a loss of the crucial hydrogen bond donation and, consequently, a decrease in potency. In many kinase inhibitor series based on the 2-aminopyrimidine scaffold, a primary or secondary amine at this position is found to be optimal for activity.
Substitutions on the 5-Thienyl Ring:
In a series of thienopyrimidine inhibitors of VEGFR-2 kinase, the exploration of substituents on an aryl ring at a similar position provided valuable insights. It was found that the para position of a phenyl ring was amenable to a diverse array of functional groups, suggesting that this part of the pharmacophore extends into a solvent-exposed region of the binding site. researchgate.net Extrapolating from this, it is plausible that substitutions at the 5-position of the thienyl ring in this compound would be well-tolerated and could be used to fine-tune the physicochemical properties of the molecule.
For example, the introduction of small electron-withdrawing groups, such as halogens, or small electron-donating groups, like a methyl group, can alter the electronic distribution of the thienyl ring and impact its interactions with the target. Larger, more polar substituents could be introduced to enhance solubility or to pick up additional interactions with solvent-exposed residues of the protein.
To illustrate these principles, the following table presents hypothetical SAR data for analogues of this compound, based on findings from related pyrimidine and thienopyrimidine series.
| Compound ID | R1 (on Pyrimidine) | R2 (on 2-Amino) | R3 (on Thienyl) | Target Kinase IC50 (nM) |
| 1 | H | H | H | 150 |
| 2 | 4-CH3 | H | H | 200 |
| 3 | H | CH3 | H | 500 |
| 4 | H | H | 5-Cl | 75 |
| 5 | H | H | 5-CH3 | 120 |
| 6 | H | H | 5-COOH | 300 |
| 7 | H | H | 4-Br | 180 |
This table is illustrative and compiled from general principles observed in related compound series.
Rational Design Principles for Modulating Bioactivity
The rational design of novel this compound analogues as bioactive agents, particularly as kinase inhibitors, is guided by several key principles derived from SAR studies and structural biology.
A primary strategy involves leveraging the 2-aminopyrimidine core as a "hinge-binding" motif. This core is designed to form one or more hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding site. Therefore, maintaining an unsubstituted or mono-substituted 2-amino group is often a critical design element.
Another important principle is the use of the 5-(2-thienyl) group to achieve potency and selectivity. The thiophene (B33073) ring can serve as a scaffold for positioning substituents that can interact with specific sub-pockets of the ATP-binding site. For instance, to enhance selectivity for a particular kinase, substituents can be designed to exploit unique features of its binding site, such as a nearby hydrophobic pocket or a charged residue. This approach was successfully used in the design of thienopyrimidine inhibitors of VEGFR-2, where modifications to an aryl group were made to diminish activity against EGFR. researchgate.net
Structure-based drug design, utilizing X-ray crystal structures of inhibitors bound to their target kinases, is a powerful tool in the rational design process. These structures can reveal the precise binding mode of the this compound scaffold and highlight opportunities for potency and selectivity enhancement. For example, if a crystal structure shows a solvent-exposed region near the thienyl ring, this would provide a rationale for introducing larger, polar substituents to improve aqueous solubility without compromising binding affinity.
The concept of "bioisosteric replacement" is also frequently employed. nih.gov In this approach, a part of the molecule is replaced by another group with similar physical or chemical properties. For example, the thienyl ring itself can be considered a bioisostere of a phenyl ring. Within the thienyl ring, a sulfur atom can be replaced with other heteroatoms, or the ring can be substituted with different functional groups that mimic the electronic and steric properties of known active compounds.
Finally, the modulation of physicochemical properties, such as lipophilicity (logP) and aqueous solubility, is a central aspect of rational design. Highly potent compounds are often of little therapeutic value if they have poor pharmacokinetic properties. Substituents can be strategically introduced to optimize these properties. For example, the addition of a basic amine to a substituent on the thienyl ring can improve solubility and allow for salt formation.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyrimidinamine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchpublish.com For pyrimidinamine derivatives, QSAR studies are valuable tools for understanding the physicochemical properties that govern their activity and for predicting the potency of novel, unsynthesized analogues.
The development of a QSAR model for pyrimidinamine derivatives typically involves the following steps:
Data Set Selection: A series of this compound analogues with a range of biological activities (e.g., IC50 values) against a specific target is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:
Electronic properties: Dipole moment, partial charges, and orbital energies.
Steric properties: Molecular weight, volume, and surface area.
Hydrophobic properties: LogP (partition coefficient).
Topological indices: Descriptors that describe the connectivity of atoms in the molecule.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. The goal is to find a statistically significant model with good predictive power.
Model Validation: The predictive ability of the QSAR model is rigorously tested using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the robustness of the model. External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development.
A hypothetical QSAR equation for a series of this compound analogues might look like this:
pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Weight)
Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such an equation would suggest that the biological activity is influenced by the hydrophobicity, polarity, and size of the molecule.
QSAR studies on related pyrimidine series have demonstrated the utility of this approach. For instance, a QSAR study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors successfully developed models with high correlation coefficients (R² values of 0.89 for MLR and 0.95 for an artificial neural network model), indicating a strong relationship between the selected descriptors and the inhibitory activity. nih.gov
The insights gained from QSAR models can guide the design of new this compound analogues with improved potency. For example, if a QSAR model indicates that lower lipophilicity is correlated with higher activity, medicinal chemists can focus on synthesizing analogues with more polar substituents.
Molecular Level Biological Target Interactions and Mechanisms of Action of 5 2 Thienyl 2 Pyrimidinamine
The thienopyrimidine scaffold, a core component of 5-(2-thienyl)-2-pyrimidinamine, is recognized for its structural similarity to endogenous purines, allowing it to interact with a wide range of biological macromolecules. ekb.egresearchgate.net This structural mimicry is central to its ability to bind to and modulate the function of various enzymes and receptors critical to cellular signaling and metabolism.
Characterization of Specific Binding Sites and Modes of Interaction (e.g., Protein Kinases, Dihydrofolate Reductase, Histone Deacetylase 2, GABA A Receptor)
Derivatives of this compound have been engineered to target several key proteins implicated in disease, with studies characterizing their specific binding interactions.
Protein Kinases: The thieno[2,3-d]pyrimidine (B153573) structure is a well-established scaffold for the development of protein kinase inhibitors. researchgate.net These compounds typically function by competing with ATP for binding in the highly conserved hinge region of the kinase active site. nih.govrsc.org For instance, (thienopyrimidin-2-yl)aminopyrimidines have been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov Structural data from co-crystal structures have guided the design of these inhibitors to optimize their interaction within the ATP-binding pocket. nih.gov The pyrimidine (B1678525) core facilitates crucial hydrogen bond interactions with the kinase hinge, a common feature of many approved kinase inhibitor drugs. nih.gov
Dihydrofolate Reductase (DHFR): Thieno[2,3-d]pyrimidine analogues have been developed as potent inhibitors of DHFR, an essential enzyme in nucleotide synthesis. nih.govacs.org X-ray crystallography has shown that the thieno[2,3-d]pyrimidine ring can occupy the enzyme's active site in a "folate" mode. nih.gov In this orientation, the sulfur atom of the thiophene (B33073) ring is positioned to mimic interactions typically made by the 4-amino group of classical antifolates like methotrexate. researchgate.net This allows these compounds to effectively block the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and cell proliferation. nih.gov
Histone Deacetylase (HDAC): While specific interactions with HDAC2 are part of a broader class effect, thienopyrimidine derivatives have been successfully designed as pan-HDAC inhibitors. nih.govnih.gov These molecules typically consist of the thienopyrimidine scaffold acting as a surface recognition or "cap" group, a linker, and a zinc-binding group, such as a hydroxamic acid. researchgate.net The cap group interacts with residues at the rim of the active site channel, while the hydroxamic acid chelates the catalytic zinc ion deep within the pocket, inhibiting the enzyme's deacetylase activity. nih.govresearchgate.net
GABA A Receptor: Certain thienyl pyrimidine analogues function as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA A) receptor. nih.gov Notably, compounds like 2-(2-thienyl)-thiazolo[4,5-d]pyrimidin-7(6H)-ones have been shown to bind to a novel, distinct site at the β+/α- subunit interface of the receptor. nih.govresearchgate.net This is different from the classical benzodiazepine (B76468) binding site located at the α+/γ- interface. nih.gov This interaction enhances the receptor's response to GABA, promoting increased chloride ion influx and neuronal inhibition. nih.gov
| Target Class | Specific Target Example(s) | Binding Site/Mode of Interaction | Functional Outcome |
|---|---|---|---|
| Protein Kinases | PI3K, mTOR, GSK3B | Binds to the ATP-binding pocket, forming hydrogen bonds with the hinge region. nih.govnih.gov | Inhibition of kinase activity. |
| Dihydrofolate Reductase (DHFR) | Human DHFR | Binds in the folate-binding site; thiophene sulfur mimics interactions of classical antifolates. nih.govresearchgate.net | Inhibition of dihydrofolate reduction. |
| Histone Deacetylases (HDACs) | HDAC1, HDAC3, HDAC6 | Cap group interacts with the active site rim; a zinc-binding group chelates the catalytic zinc ion. researchgate.net | Inhibition of histone deacetylation. |
| GABA A Receptor | α1β2 subtype | Positive allosteric modulation via a novel binding site at the β+/α- subunit interface. nih.gov | Enhancement of GABA-induced chloride current. |
Modulation of Protein Conformation and Function
The binding of this compound analogues to their targets induces conformational changes that alter protein function. For allosteric modulators of the GABA A receptor, binding at the β+/α- interface causes a conformational shift that increases the channel's sensitivity to GABA. nih.govnih.gov In the case of Androgen Receptor (AR) antagonists, pyrimidine-based compounds can cause a conformational change in the ligand-binding domain that physically blocks the recruitment of coactivator proteins necessary for transcriptional activity. nih.gov A distinct but related mechanism involves pyrimidine-based peptidomimetics that directly disrupt the protein-protein interaction surface between the AR and its coactivators without binding to the ligand pocket. nih.gov
Prion Protein Oligomerization Induction by Thienyl Pyrimidine Compounds
A unique mechanism of action has been identified for certain thienyl pyrimidine compounds in the context of prion diseases. nih.goveurekaselect.com These molecules directly interact with the disease-associated, protease-resistant isoform of the prion protein (PrPSc). nih.gov This interaction induces a conformational change that promotes the formation of stable, SDS-resistant dimers and trimers of PrPSc. nih.govjneurosci.org This oligomerization is specific to the infectious PrPSc form and does not affect the normal cellular PrPC isoform. nih.gov The induced oligomerization effectively traps the prion protein, and bioassays have confirmed that this process diminishes the infectivity of prions in vivo. nih.govjneurosci.org This effect is durable, persisting in cells even after the compound is removed. nih.gov
| Compound ID | Observed Molecular Effect | Functional Consequence |
|---|---|---|
| P30 | Induces SDS-resistant dimers and trimers of PrP(27-30) in cell lysates and brain homogenates. nih.govjneurosci.org | Traps prion infectivity. jneurosci.org |
| A6 | Induces SDS-resistant dimers and trimers of PrP(27-30) in prion-infected cells. nih.gov | Oligomerization effect persists after treatment cessation. nih.gov |
Cellular-Level Responses and Pathways Influenced by this compound Analogues
The molecular interactions initiated by thienopyrimidine compounds translate into significant changes in cellular behavior and signaling pathways.
Gene Expression Modulation (e.g., Androgen Receptors)
Analogues featuring a pyrimidine core can modulate gene expression by targeting nuclear hormone receptors like the Androgen Receptor (AR). nih.gov By disrupting the crucial interaction between the AR and its coactivators, these compounds can suppress the transcription of AR-regulated genes. nih.govresearchgate.net This inhibitory action has been observed in prostate cancer cell lines, where treatment with such compounds leads to a dose-dependent decrease in androgen-mediated AR transactivation. researchgate.net
In Vitro Cellular Effects (e.g., proliferation, migration, enzyme activity)
The functional modulation of key enzymes by thienopyrimidine derivatives leads to profound effects on cell fate and behavior in vitro.
Inhibition of Cell Proliferation: As inhibitors of kinases, DHFR, and HDACs, thienopyrimidine derivatives consistently demonstrate potent anti-proliferative and cytotoxic effects across a wide range of human cancer cell lines. acs.orgnih.govnih.govnih.gov Their ability to halt the growth of colon, ovarian, brain, and breast cancer cells has been extensively documented. nih.govnih.govnih.gov
Induction of Apoptosis and Cell Cycle Arrest: Beyond halting proliferation, these compounds actively induce programmed cell death. Thieno[2,3-d]pyrimidine derivatives have been shown to trigger apoptosis and, in some cases, mitotic catastrophe in cancer cells. nih.gov Similarly, thieno[3,2-d]pyrimidine-based HDAC inhibitors cause cancer cells to undergo apoptosis and arrest in the G2/M phase of the cell cycle. nih.gov
Modulation of Intracellular Processes: At a mechanistic level, these compounds alter key cellular processes. For example, some derivatives induce the formation of reactive oxygen species (ROS), contributing to their cytotoxic effects. nih.gov HDAC inhibitors in this class have been shown to increase the acetylation of histone H3, confirming their on-target enzymatic inhibition within the cellular environment. nih.gov
| Compound Class/Derivative | Target | Cell Line(s) | Observed Effect(s) | Potency (IC50/GI50) |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine (6j) | Unknown/Multiple | HCT116 (Colon), OV2008 (Ovarian) | Induces apoptosis, mitotic catastrophe, and ROS formation. nih.gov | 0.5-2 µM nih.gov |
| Thieno[3,2-d]pyrimidine (11) | HDACs | HCT-116 (Colon) | Induces apoptosis and G2/M cell cycle arrest. nih.gov | 0.38 µM (HDAC inhibition) nih.gov |
| Thienopyrimidine hydroxamic acid (9m) | HDACs | RPMI 8226, HCT 116 | Anti-proliferative; increases histone H3 acetylation. nih.gov | ~1 µM (proliferation) nih.gov |
| Thieno[2,3-d]pyrimidine-4-one (20) | DHFR | SNB-75 (CNS Cancer) | Inhibits cell growth. acs.org | 0.20 µM (DHFR inhibition) acs.org |
Applications in Advanced Medicinal Chemistry and Chemical Biology
Role of Pyrimidinamine as a Privileged Heterocyclic Scaffold in Contemporary Drug Discovery
The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to a variety of biological targets with high affinity. mdpi.com The pyrimidinamine nucleus is a quintessential example of such a scaffold, owing to its widespread presence in both natural molecules and synthetic drugs. nih.govresearchgate.net As a core component of nucleobases in DNA and RNA, the pyrimidine (B1678525) ring is inherently biocompatible and recognized by numerous biological systems. nih.gov
The utility of the pyrimidine scaffold is enhanced by its physicochemical properties. The nitrogen atoms in the ring act as effective hydrogen bond acceptors, while the amino group serves as a hydrogen bond donor. This dual capacity allows for robust and specific interactions with biological targets, such as the ATP-binding pockets of protein kinases. mdpi.com Consequently, pyrimidine derivatives are prominent among protein kinase inhibitors developed for cancer therapy. nih.govbenthamscience.com
Furthermore, the pyrimidine ring is often employed as a bioisostere for phenyl and other aromatic systems. mdpi.commdpi.com Bioisosteric replacement is a key strategy in drug design used to enhance potency, selectivity, and pharmacokinetic properties while retaining the desired biological activity. nih.gov This versatility has led to the incorporation of the pyrimidine scaffold into a wide array of clinically successful drugs targeting diverse medical conditions. mdpi.comnih.gov
Table 1: Examples of FDA-Approved Drugs Featuring a Pyrimidine Scaffold
| Drug Name | Target/Mechanism of Action | Therapeutic Use |
|---|---|---|
| Imatinib | Bcr-Abl tyrosine kinase inhibitor | Chronic Myeloid Leukemia |
| Dasatinib | Bcr-Abl and Src family kinase inhibitor | Leukemia |
| Rosuvastatin | HMG-CoA reductase inhibitor | Hypercholesterolemia |
| Erlotinib | EGFR tyrosine kinase inhibitor | Non-small cell lung cancer |
| Rilpivirine | Non-nucleoside reverse transcriptase inhibitor | HIV/AIDS |
This table presents a selection of well-known drugs that incorporate the pyrimidine core, highlighting the scaffold's therapeutic versatility.
Design and Synthesis of 5-(2-thienyl)-2-Pyrimidinamine Analogues as Specific Molecular Probes
Molecular probes are essential tools in chemical biology, designed to selectively interact with specific biological targets to elucidate their function, distribution, and dynamics within complex cellular systems. The this compound scaffold is an attractive starting point for the design of such probes, particularly for targeting protein kinases.
Design Strategy: The design of analogues often begins with computational methods, including molecular modeling and docking studies, to predict how a molecule will bind to the active site of a target protein. nih.gov For instance, in designing kinase inhibitors, the pyrimidinamine core is often positioned to mimic the adenine (B156593) base of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The 5-position substituent, in this case, the 2-thienyl group, can be modified to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and conferring selectivity for one kinase over others. nih.gov The replacement of a phenyl ring with a thiophene (B33073) ring is a common bioisosteric modification aimed at modulating metabolic stability and potency. uran.ua
Synthesis: The synthesis of this compound analogues and related thienopyrimidines can be achieved through several established synthetic routes. A common approach involves the construction of the substituted thiophene ring first, followed by the annulation of the pyrimidine ring.
Gewald Reaction: This multicomponent reaction is frequently used to synthesize 2-aminothiophenes, which are key intermediates. The reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. mdpi.com
Pyrimidine Ring Formation: The resulting 2-aminothiophene can then be cyclized with various reagents to form the fused thieno[2,3-d]pyrimidine (B153573) system. For example, reaction with formamidine acetate can yield the pyrimidine ring. researchgate.netnih.gov
Cross-Coupling Reactions: Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to directly link a pre-functionalized pyrimidine ring with a thienylboronic acid or stannane derivative.
These synthetic strategies allow for the systematic modification of the scaffold, enabling the generation of a library of analogues for screening as molecular probes or potential drug candidates. Research has demonstrated that derivatives of related scaffolds, such as pyrido[2,3-d]pyrimidines and 5,6,7,8-tetrahydrobenzo nih.govgoogle.comthieno[2,3-d]pyrimidines, exhibit potent inhibitory activity against targets like cyclin-dependent kinase 2 (CDK2) and microtubules, respectively, with IC50 values in the nanomolar range. nih.govmdpi.com
Table 2: Biological Activity of Selected Thieno[2,3-d]pyrimidine Analogues
| Compound Class | Target | Key Findings |
|---|---|---|
| 4-Anilino-5,6,7,8-tetrahydrobenzo nih.govgoogle.comthieno[2,3-d]pyrimidines | Microtubules | Potent antiproliferative effects (IC50 < 40 nM) and circumvention of drug resistance mechanisms. mdpi.com |
| N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamides | Bacteria (e.g., S. aureus) | Significant antibacterial activity, with the amido side chain at position 3 being crucial for activity. researchgate.net |
This table summarizes research findings on related thienopyrimidine structures, illustrating the potential of this scaffold in developing potent bioactive agents.
Overview of Patent Literature on Synthesis and Applications of Pyrimidinamine Derivatives
The commercial and therapeutic potential of pyrimidinamine derivatives is underscored by extensive patent literature. Numerous pharmaceutical companies and research institutions have filed patents claiming the synthesis of novel pyrimidinamine compounds and their applications in treating a wide range of diseases, most notably cancer.
Patents in this area often focus on N-phenyl-2-pyrimidinamine derivatives as inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) kinase and v-abl-tyrosine kinase. google.com These patents describe compounds capable of inhibiting enzyme activity at micromolar to sub-micromolar concentrations, highlighting their potential for treating benign and malignant tumors. google.com Beyond cancer, the applications claimed in patents extend to non-malignant proliferative diseases like atherosclerosis, psoriasis, and fibrosis. google.com
The patent landscape reveals a consistent effort to explore the chemical space around the pyrimidinamine core. For example, patents describe various substituents at different positions of the pyrimidine and phenyl rings to optimize the pharmacological profile of the compounds. Assignees like Ciba-Geigy (now Novartis) have been particularly active in this field, securing patents for pyrimidine derivatives and their use as kinase inhibitors. google.com The inventions also cover processes for the preparation of these complex molecules and their formulation into pharmaceutical compositions.
Table 3: Selected Patents on Pyrimidinamine Derivatives
| Patent Number | Assignee | Title/Subject Matter | Claimed Application |
|---|---|---|---|
| US5521184A | Ciba-Geigy Corporation | Pyrimidine derivatives and processes for the preparation thereof | Therapy of tumoral diseases; inhibition of EGF-receptor-specific protein tyrosine kinase. google.com |
| US6710052B2 | AstraZeneca | Pyrimidine compounds | Cell cycle inhibitors (CDK and FAK inhibitors) for the treatment of cancer. google.com |
| CN103202843B | (Not specified) | Application of pyrimidine derivative in preparation of drugs capable of prevention and/or treatment and/or adjuvant therapy of cancers | Aurora A kinase inhibitors for cancer treatment. google.com |
This table provides an overview of key patents, demonstrating the sustained interest and investment in the development of pyrimidinamine-based therapeutics.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of 5-(2-thienyl)-2-pyrimidinamine?
To achieve high yields and purity, focus on reaction conditions such as temperature (e.g., controlled heating to avoid side reactions), solvent selection (polar aprotic solvents like DMF or ethanol for improved solubility), and catalysts (e.g., palladium-based catalysts for coupling reactions). Monitoring via thin-layer chromatography (TLC) ensures reaction progress, while NMR spectroscopy confirms structural integrity post-synthesis .
Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?
- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., thienyl vs. pyrimidine protons) and confirms substitution patterns.
- IR Spectroscopy : Identifies functional groups like NH₂ (stretching ~3300 cm⁻¹) and C=N/C=C (1600–1500 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Combined use of these techniques ensures accurate structural assignment .
Q. How can solubility challenges be addressed during purification of this compound?
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) for recrystallization to enhance solubility.
- Chromatography : Column chromatography with silica gel and gradients of ethyl acetate/hexane separates polar intermediates.
- Acid-Base Extraction : Leverage the compound’s basicity (pyrimidine amine) for selective partitioning .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Structural Modifications : Introduce substituents at the pyrimidine C-4 or thienyl C-5 positions to assess electronic/steric effects.
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or pathogens to correlate activity with structural changes.
- Computational Modeling : Use DFT or molecular docking to predict binding affinities and guide synthesis .
Q. What strategies resolve contradictions in spectral data interpretation for thienyl-pyrimidine hybrids?
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-phenylpyrimidine derivatives) to assign ambiguous peaks.
- 2D NMR Techniques : Employ COSY and HSQC to resolve overlapping signals in crowded aromatic regions.
- X-ray Crystallography : Validate molecular geometry when spectral data conflicts .
Q. How can synthetic challenges in introducing thienyl groups to pyrimidine cores be mitigated?
Q. How should researchers address contradictory biological activity data across assays?
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature).
- Metabolic Stability Tests : Assess compound degradation in vitro (e.g., liver microsomes) to explain variability in cell-based vs. in vivo assays.
- Orthogonal Assays : Validate results using multiple techniques (e.g., fluorescence-based and radiometric assays) .
Q. What mechanistic insights guide the derivatization of this compound for targeted drug design?
- Nucleophilic Aromatic Substitution : React the pyrimidine C-4 position with electrophiles (e.g., alkyl halides) under basic conditions.
- Cyclocondensation : Utilize the amine group to form fused heterocycles (e.g., thiadiazolo-pyrimidines) via reactions with carbonyl reagents.
Mechanistic studies (e.g., kinetic isotope effects) clarify rate-determining steps .
Methodological Notes
- Data Validation : Cross-check synthetic yields and spectral data against literature benchmarks (e.g., PubChem or peer-reviewed journals).
- Contradictory Evidence : Prioritize studies from high-impact journals (e.g., European Journal of Medicinal Chemistry) over preliminary reports.
- Safety : Follow guidelines for handling hazardous intermediates (e.g., chlorinated reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
